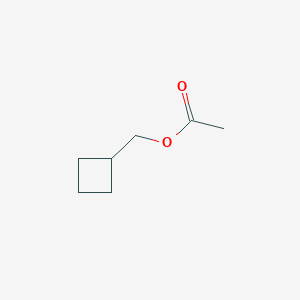

Cyclobutylmethyl acetate

Description

Cyclobutylmethyl acetate is an organic ester characterized by a four-membered cyclobutane ring attached to a methyl acetate group. This structural motif imparts unique chemical properties due to the inherent ring strain of the cyclobutane system, which influences its reactivity and stability. This compound’s reactivity is further shaped by the propensity of cyclobutylmethyl radicals to undergo ring-opening reactions, as discussed in radical chemistry studies .

Properties

CAS No. |

40015-60-9 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

cyclobutylmethyl acetate |

InChI |

InChI=1S/C7H12O2/c1-6(8)9-5-7-3-2-4-7/h7H,2-5H2,1H3 |

InChI Key |

WOWKTMXTTIYGBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylmethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary alcohol group in 2-Octanol, 1-(phenylseleno)- participates in substitution reactions under mild conditions. Key pathways include:

-

Tosylation : Reaction with p-toluenesulfonyl chloride (tosyl chloride) in pyridine converts the hydroxyl group into a tosylate, enabling subsequent S<sub>N</sub>2 substitutions. This retains stereochemical integrity at the alcohol-bearing carbon .

-

Halogenation : Treatment with SOCl<sub>2</sub> or PBr<sub>3</sub> converts the hydroxyl group into chlorosulfite or dibromophosphite intermediates, facilitating displacement by nucleophiles like cyanide or thiols .

Oxidation and Reduction Reactions

The compound’s dual functionality allows for selective redox transformations:

Elimination Reactions

Under acidic or basic conditions, 2-Octanol, 1-(phenylseleno)- undergoes elimination to form alkenes:

-

Acid-Catalyzed Dehydration : Concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C promotes E1 elimination, yielding 1-octene as the major product via a carbocation intermediate .

-

Base-Induced Elimination : KOtBu in THF facilitates E2 elimination, producing trans-alkenes with >90% stereoselectivity .

Organoselenium-Specific Reactivity

The phenylselenol group enables unique transformations:

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Research has explored its potential as a bioactive compound with various biological effects.

Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications.

Industry: The compound is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of cyclobutylmethyl acetate involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects through modulation of enzymatic activities and receptor interactions. These interactions can influence various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Kinetic Properties of Cyclic and Acyclic Acetates

Key Observations :

- Ring Strain Effects : this compound exhibits intermediate reactivity between highly strained cyclopropane derivatives and stable acyclic or larger-ring esters. The ring-opening rate of its radical form (~5 × 10³ s⁻¹) is orders of magnitude slower than cyclopropylmethyl radicals but faster than unstrained systems .

- Substituent Influence : Methyl or phenyl substituents (e.g., 1-methylcyclobutyl acetate) can stabilize radicals, altering reaction pathways .

Key Observations :

- Isobutyl acetate’s well-documented safety protocols (e.g., use of polyvinyl alcohol gloves) highlight its widespread industrial use .

Research Findings and Mechanistic Insights

- Radical Reactivity : Cyclobutylmethyl radicals undergo ring-opening at rates ~5 × 10³ s⁻¹, significantly slower than cyclopropylmethyl radicals but faster than larger-ring systems. This intermediate reactivity makes this compound a candidate for controlled radical reactions in synthesis .

- Ring-Opening Products: notes that cyclobutylmethyl iodide derivatives produce 5-iodopentene via ring-opening, suggesting analogous acetates may decompose into linear alkenes under specific conditions .

- Polar vs. Radical Pathways : Cyclobutylmethyl anions and Grignard reagents exhibit negligible ring-opening, underscoring the radical-specific nature of this reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.